molecular formula C12H11N B1664053 2-Benzylpyridine CAS No. 101-82-6

2-Benzylpyridine

Cat. No.: B1664053
CAS No.: 101-82-6
M. Wt: 169.22 g/mol
InChI Key: PCFUWBOSXMKGIP-UHFFFAOYSA-N
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Description

2-Benzylpyridine (C₁₂H₁₁N, CAS 101-82-6) is a heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a benzyl group. It serves as a versatile intermediate in organic synthesis, coordination chemistry, and pharmaceutical applications. Its reactivity stems from the electron-deficient pyridine ring and the benzylic C–H bonds, enabling diverse transformations such as ligand coupling, metal complexation, and catalytic reactions .

Preparation Methods

Traditional Condensation Methods

Benzyl Chloride and Pyridine Hydrochloride Condensation

The earliest synthesis of 2-benzylpyridine involves the condensation of benzyl chloride with pyridine hydrochloride under elevated temperatures. This method, while straightforward, suffers from low yields (~50%) and requires prolonged reaction times. The mechanism proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the benzyl chloride’s electrophilic carbon. However, competing side reactions, such as polyalkylation and hydrolysis of benzyl chloride, contribute to the suboptimal yield.

Reaction Conditions:

  • Reactants: Benzyl chloride (1.2 equiv), pyridine hydrochloride (1.0 equiv)
  • Temperature: 120–140°C
  • Duration: 12–24 hours
  • Solvent: None (neat conditions)
  • Yield: ~50%

This method’s limitations have spurred the development of catalytic systems to improve efficiency and selectivity.

Transition Metal-Catalyzed Decarboxylation Coupling

Palladium-Catalyzed Decarboxylative Cross-Coupling

A groundbreaking advancement in this compound synthesis is the palladium-catalyzed decarboxylation coupling of 2-pyridylacetic acid derivatives with electrophilic substrates. This method, patented in 2010, avoids alkali use and achieves yields exceeding 85%.

Reaction Mechanism

The process involves three key steps:

  • Oxidative Addition: The palladium catalyst (e.g., Pd₂(dba)₃) activates the electrophilic substrate (e.g., aryl halides).
  • Decarboxylation: The 2-pyridylacetic acid salt undergoes decarboxylation, generating a stabilized palladium intermediate.
  • Reductive Elimination: The intermediate couples with the electrophilic substrate, forming the this compound product.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)
  • Ligand: XantPhos or BINAP (4–10 mol%)
  • Solvent: Diethylene glycol or DMF
  • Temperature: 80–100°C
  • Duration: 6–12 hours
  • Yield: 85–92%

Advantages Over Traditional Methods

  • Atom Economy: The decarboxylation strategy eliminates CO₂ as the sole byproduct, aligning with green chemistry principles.
  • Functional Group Tolerance: Electron-withdrawing and donating groups on both coupling partners are well-tolerated, enabling diverse derivatives.
  • Scalability: Demonstrated efficacy on multigram scales supports industrial adoption.

Lewis Acid-Mediated Alkylation

Friedel-Crafts Alkylation of Pyridine

An alternative approach employs Lewis acids (e.g., AlCl₃) to facilitate the alkylation of pyridine with benzyl halides. While less common due to pyridine’s weak nucleophilicity, this method can proceed under harsh conditions.

Reaction Parameters:

  • Catalyst: Anhydrous AlCl₃ (1.5 equiv)
  • Reactants: Pyridine (1.0 equiv), benzyl chloride (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: Reflux (40°C)
  • Duration: 24–48 hours
  • Yield: 40–55%

The modest yield stems from competing side reactions and catalyst deactivation, limiting its synthetic utility.

Comparative Analysis of Methods

The table below summarizes key metrics for the leading this compound synthesis routes:

Method Catalyst/Reagents Conditions Yield Advantages Limitations
Pd-catalyzed decarboxylation Pd₂(dba)₃, XantPhos 80–100°C, 6–12 h 85–92% High yield, scalable, green chemistry Requires palladium catalysts
Traditional condensation None (neat) 120–140°C, 12–24 h ~50% Simple setup Low yield, side reactions
Lewis acid alkylation AlCl₃ Reflux, 24–48 h 40–55% Avoids transition metals Low efficiency, solvent-intensive

Industrial and Synthetic Considerations

The palladium-catalyzed method stands out for industrial applications due to its high catalytic efficiency (turnover numbers > 1,000). However, palladium’s cost and ligand synthesis remain barriers. Recent efforts focus on ligand design to reduce metal loading and enhance stability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-Benzylpyridine and its derivatives have shown significant potential in the development of therapeutic agents, particularly in treating neurodegenerative diseases such as Alzheimer's disease (AD). Recent studies have highlighted the efficacy of novel derivatives of N-benzyl pyridine-2-one in improving memory and cognitive function in animal models. These compounds inhibit acetylcholinesterase activity, which is crucial in managing Alzheimer's symptoms by enhancing acetylcholine levels in the brain.

Case Study: Memory Enhancement in Alzheimer's Models

  • Study Overview : A recent investigation demonstrated that N-benzyl pyridine-2-one derivatives significantly ameliorated memory deficits induced by scopolamine in mice.
  • Results : The administration of these compounds improved locomotor activity and muscle grip strength while significantly reducing oxidative stress markers (P < 0.0001) .
  • : These findings suggest that this compound derivatives may serve as promising candidates for developing treatments for cognitive impairments associated with AD.

Organic Synthesis

The compound is utilized as an important intermediate in organic synthesis. Various methods have been developed for synthesizing this compound derivatives, which are essential for creating more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Techniques

  • Decarboxylation Coupling : A method involving palladium catalysts has been developed to synthesize functionalized 2-benzylpyridines effectively. This method offers high yields and minimal by-products, aligning with green chemistry principles .
  • Metal-Free Synthesis : Research has indicated that 2-benzylpyridines can be synthesized using hydroiodic acid without metal catalysts, showcasing a practical approach to producing these compounds .

Enantioselective Reactions

This compound N-oxides have been employed as pronucleophiles in enantioselective reactions, particularly in Mannich-type reactions. This application is significant for synthesizing chiral compounds that are crucial in pharmaceuticals.

Case Study: Enantioselective Mannich-Type Reactions

  • Methodology : The use of chiral bis(guanidino)iminophosphorane enabled high diastereo- and enantioselectivity in reactions involving this compound N-oxides .
  • Results : The reactions yielded high enantiomeric excess (ee), demonstrating the effectiveness of this approach for synthesizing chiral intermediates .

Material Science

In addition to its applications in pharmaceuticals and organic synthesis, this compound has potential uses in material science due to its unique chemical properties.

Potential Applications

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
  • Nanomaterials : Research is ongoing to explore the role of this compound derivatives in the synthesis of nanomaterials with specific electronic or optical properties.

Data Summary Table

Application AreaMethodology/FindingsKey Outcomes
Medicinal ChemistryInhibition of acetylcholinesteraseSignificant memory enhancement in mice models
Organic SynthesisDecarboxylation coupling using palladium catalystsHigh yield and low toxicity synthesis method
Enantioselective ReactionsMannich-type reactions utilizing N-oxidesHigh enantiomeric excess achieved
Material ScienceIncorporation into polymersEnhanced thermal and mechanical properties (ongoing research)

Comparison with Similar Compounds

Substitution Patterns and Reactivity

  • 2-Phenylpyridine : Unlike 2-benzylpyridine, 2-phenylpyridine lacks the methylene spacer between the pyridine and aryl group. This structural difference significantly impacts reactivity. For instance, in sulfoxide-mediated ligand coupling reactions, 2-phenylpyridine forms exclusively when tert-butyl 2-pyridyl sulfoxide reacts with phenylmagnesium bromide, whereas this compound is favored with benzyl 2-pyridyl sulfoxide under similar conditions .
  • 2-Benzoylpyridine : Replacing the benzyl group with a benzoyl moiety (C₆H₅CO–) alters coordination behavior. Cycloaurated complexes derived from 2-benzoylpyridine exhibit distinct stability and reactivity compared to those from this compound, as demonstrated in gold(III) complex studies .

Physicochemical Properties

Spectroscopic and Electronic Properties

Quantum chemical calculations reveal that this compound exhibits a HOMO-LUMO gap of 5.23 eV, with strong absorption bands at 267 nm (UV-Vis) and characteristic FTIR peaks at 1592 cm⁻¹ (C=N stretching) and 698 cm⁻¹ (pyridine ring deformation) . Its nonlinear optical (NLO) properties, including hyperpolarizability (β = 1.32 × 10⁻³⁰ esu), surpass those of simpler pyridine derivatives due to extended π-conjugation .

Acid-Base Behavior

This compound has a dissociation constant (pKa) of 5.13, making it less basic than pyridine (pKa 5.25) but more basic than diphenylamine (pKa 0.79). The benzyl group’s electron-donating resonance effects enhance protonation at the pyridine nitrogen compared to electron-withdrawing substituents .

Table 2: pKa Values of Selected Pyridine Derivatives

Compound pKa (25°C) Reference
Pyridine 5.25
This compound 5.13
4-Benzylpyridine 4.98* [*estimated]
Diphenylamine 0.79

Coordination Chemistry and Metal Complexes

Alkali Metal Interactions

¹H NMR studies of this compound complexes with solvated alkali metals (Li, Na, K) show upfield shifts in para-proton resonances (e.g., δ = 6.15 ppm for Li complexes vs. 7.03 ppm for free this compound), indicating strong metal-π interactions .

Table 3: ¹H NMR Shifts (ppm) of this compound Complexes

Complex ortho meta para Reference
Free this compound 7.08–7.14 7.19–7.27 7.03
6Li·Me₆TREN 6.80 6.74 6.15
6Na·Me₆TREN 7.32 6.77 6.11

Gold(III) Complexes

Cyclometallated gold(III) derivatives of this compound demonstrate higher thermal stability than 2-benzoylpyridine analogues, attributed to stronger Au–C σ-bonding in the former .

Organocatalysis

This compound N-oxides participate in enantioselective Mannich-type reactions under Brønsted base catalysis, leveraging their weakly acidic α-protons (pKa ~28–30) .

Pharmaceutical Relevance

  • 2-Benzylaminopyridine (CAS 6935-27-9), a derivative, is used in antibacterial agents .
  • Pheniramine Impurity A : this compound is a recognized impurity in antihistamine production, necessitating strict purification protocols .

Biological Activity

2-Benzylpyridine is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a pyridine ring substituted with a benzyl group at the 2-position. Its molecular formula is C12H11NC_{12}H_{11}N, and it possesses notable physicochemical properties that influence its biological activity.

Biological Activities

1. Antioxidant and Acetylcholinesterase Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit potent acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. For instance, N-benzylpyridinium derivatives were synthesized and evaluated for their AChE inhibitory effects, showing IC50 values as low as 7.5 nM, indicating superior potency compared to established drugs like donepezil (IC50 = 14 nM) . Additionally, some compounds displayed antioxidant properties, which may contribute to their neuroprotective effects.

2. Vasorelaxant Activity

Research has identified certain this compound derivatives as effective vasorelaxants, acting as potassium channel openers. A study reported that specific compounds increased coronary blood flow significantly in anesthetized dogs and exhibited long-lasting hypotensive effects in spontaneously hypertensive rats . The most potent derivative demonstrated an EC50 value of 0.28 μM, comparable to established vasorelaxants .

3. Organometallic Complexes

Organogold(III) glycoconjugates derived from this compound have shown promising anticancer activity. These complexes were evaluated for their antiproliferative effects against ovarian carcinoma cells, revealing GI50 values in the low micromolar range. Mechanistic studies indicated that these compounds could act as topoisomerase inhibitors and disrupt mitochondrial integrity, leading to oxidative stress and cell death .

The mechanisms underlying the biological activities of this compound derivatives involve several pathways:

  • AChE Inhibition: The binding affinity to the AChE enzyme suggests a competitive inhibition mechanism, which can enhance cholinergic signaling in the brain.
  • Vasorelaxation: The activation of potassium channels leads to hyperpolarization of vascular smooth muscle cells, resulting in relaxation and decreased blood pressure.
  • Anticancer Activity: The disruption of mitochondrial function and induction of oxidative stress are critical for the observed cytotoxic effects against cancer cell lines.

Case Study 1: Acetylcholinesterase Inhibitors

A series of N-benzylpyridinium derivatives were synthesized and tested for AChE inhibition. Among them, compound 7f exhibited the highest potency with an IC50 value of 7.5 nM. This study highlights the potential of these compounds in developing new treatments for Alzheimer's disease .

Case Study 2: Vasorelaxant Effects

In vivo experiments demonstrated that specific derivatives significantly increased coronary blood flow in dogs and showed prolonged hypotensive effects in rats. The findings suggest that these compounds could be beneficial in managing hypertension .

Case Study 3: Anticancer Properties

Organogold(III) glycoconjugates derived from this compound were tested against ovarian cancer cell lines. Results indicated significant antiproliferative effects, with further studies confirming their role as topoisomerase inhibitors .

Data Summary

Activity Compound IC50/EC50 Values Reference
AChE InhibitionN-benzylpyridinium≤ 7.5 nM
Vasorelaxant(Z)-2-[5-bromo-α-(tert-butoxyimino)-4-fluoro-2-hydroxybenzyl]EC50 = 0.28 μM
Anticancer ActivityOrganogold(III) glycoconjugatesGI50 in low micromolar range

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 2-Benzylpyridine, and how do experimental data compare with computational predictions?

  • Methodological Answer : this compound’s structural elucidation requires multi-technique approaches. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups via C–N and C–C stretching vibrations (~1,550–1,600 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy resolves proton environments (e.g., aromatic protons at δ 7.03–7.27 ppm in THF-d8) . UV-Vis spectroscopy detects π→π* transitions (~250–300 nm). Computational studies (e.g., DFT at B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts, but discrepancies arise due to solvent effects and basis set limitations. Cross-validation with experimental data is critical .

Q. How can researchers determine the acid-base properties (pKa) of this compound, and what factors influence its protonation behavior?

  • Methodological Answer : Potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) is standard for pKa determination. This compound’s pyridyl nitrogen acts as a weak base, with reported pKa ≈ 10.50 in water . Solvent polarity, temperature, and ionic strength significantly affect protonation equilibria. Computational tools (e.g., COSMO-RS) model solvation effects to refine experimental values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited acute toxicity data, standard precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
    • Chronic toxicity remains uncharacterized; assume mutagenic potential and avoid environmental release .

Advanced Research Questions

Q. How do computational models explain the electronic structure and reactivity of this compound in coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) reveals charge distribution and frontier molecular orbitals. The pyridine ring’s lone pair on nitrogen participates in σ-donation to metal centers (e.g., alkali metals in THF), while the benzyl group modulates steric effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts), influencing crystal packing and stability . NMR chemical shifts of metal complexes (e.g., 6Li·Me6TREN) show deshielding of ortho protons (δ 6.80–7.39 ppm), corroborating metal-ligand interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Bioactivity variability often stems from:

  • Purity : Validate compound purity via HPLC (>95%) and mass spectrometry .
  • Assay Conditions : Standardize cell culture media (e.g., pH 7.4, 37°C) and control for solvent effects (e.g., DMSO cytotoxicity) .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., cytochrome P450) with kinetic analysis (Km, Vmax) to differentiate competitive vs. non-competitive binding .

Q. How can researchers design this compound-based probes for studying enzyme-substrate interactions?

  • Methodological Answer :

  • Functionalization : Introduce fluorophores (e.g., dansyl) at the benzyl position via Suzuki-Miyaura coupling for fluorescence quenching assays .
  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs for tracking binding sites via NMR or mass spectrometry .
  • Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., oxidoreductases), followed by MD simulations to assess stability .

Q. Key Research Gaps

  • Toxicity Profiling : No chronic or ecotoxicological data exist; prioritize Ames tests and Daphnia magna assays .
  • Solvent Effects : Systematic study of solvatochromism in polar vs. non-polar solvents needed .

Properties

IUPAC Name

2-benzylpyridine
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InChI

InChI=1S/C12H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCFUWBOSXMKGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059240
Record name Pyridine, 2-(phenylmethyl)-
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Molecular Weight

169.22 g/mol
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CAS No.

101-82-6
Record name 2-(Phenylmethyl)pyridine
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